

# 3-Ethylbenzaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Ethylbenzaldehyde

Cat. No.: B1676439

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **3-Ethylbenzaldehyde**, a key aromatic aldehyde with applications in organic synthesis and potential relevance in medicinal chemistry. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and relevant biological context.

## Core Physical and Chemical Properties

**3-Ethylbenzaldehyde** is a colorless to pale yellow liquid with a characteristic almond-like odor. [1] It is a derivative of benzaldehyde with an ethyl substituent at the meta position of the benzene ring.[2]

## Physical Properties

The key physical properties of **3-Ethylbenzaldehyde** are summarized in the table below for easy reference.

Property	Value	Units	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O	[2]	
Molecular Weight	134.18	g/mol	[3]
Appearance	Colorless to pale yellow liquid/oil	[1][4]	
Density	1.001 (Predicted)	g/cm <sup>3</sup>	[1][4]
Boiling Point	214.3	°C at 760 mmHg	[1]
73	°C at 5.5 Torr	[4]	
Melting Point	Not Available	[1]	
Flash Point	86.6	°C	[1]
Refractive Index	1.548	[1]	
Vapor Pressure	0.157	mmHg at 25°C (est.)	[5]
Solubility	Slightly soluble in Chloroform and Methanol. Water solubility is 397.7 mg/L at 25°C (est.).	[4][5]	
LogP (Octanol/Water Partition Coefficient)	2.701 (est.)	[4]	

## Chemical Properties

Property	Description	Reference(s)
Stability	Moisture sensitive. The product is chemically stable under standard ambient conditions (room temperature).	<a href="#">[4]</a> <a href="#">[6]</a>
Reactivity	As an aromatic aldehyde, it can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions.	
Incompatible Materials	Oxidizing agents.	<a href="#">[7]</a>
Hazardous Decomposition Products	Carbon monoxide, Carbon dioxide.	<a href="#">[7]</a>

## Spectral Data

Spectrum Type	Data	Reference(s)
<sup>1</sup> H-NMR (400 MHz, CDCl <sub>3</sub> )	δ: 1.28 (t, J = 7.2 Hz, 3H, -CH <sub>3</sub> ), 2.74 (q, J = 7.2 Hz, 2H, -CH <sub>2</sub> -), 7.42 -7.48 (m, 2H, Ar-H), 7.69-7.72 (m, 2H, Ar-H), 10.0 (s, 1H, -CHO)	<a href="#">[4]</a>
Infrared (IR) Spectrum	Vapor phase IR spectral data is available.	<a href="#">[5]</a>
Mass Spectrometry (GC-MS)	NIST Number: 288277	<a href="#">[5]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Ethylbenzaldehyde** are crucial for its application in research and development.

## Synthesis of 3-Ethylbenzaldehyde

A common method for the synthesis of **3-Ethylbenzaldehyde** is the Suzuki coupling reaction between m-bromobenzaldehyde and triethylborane, catalyzed by a palladium complex.[\[4\]](#)

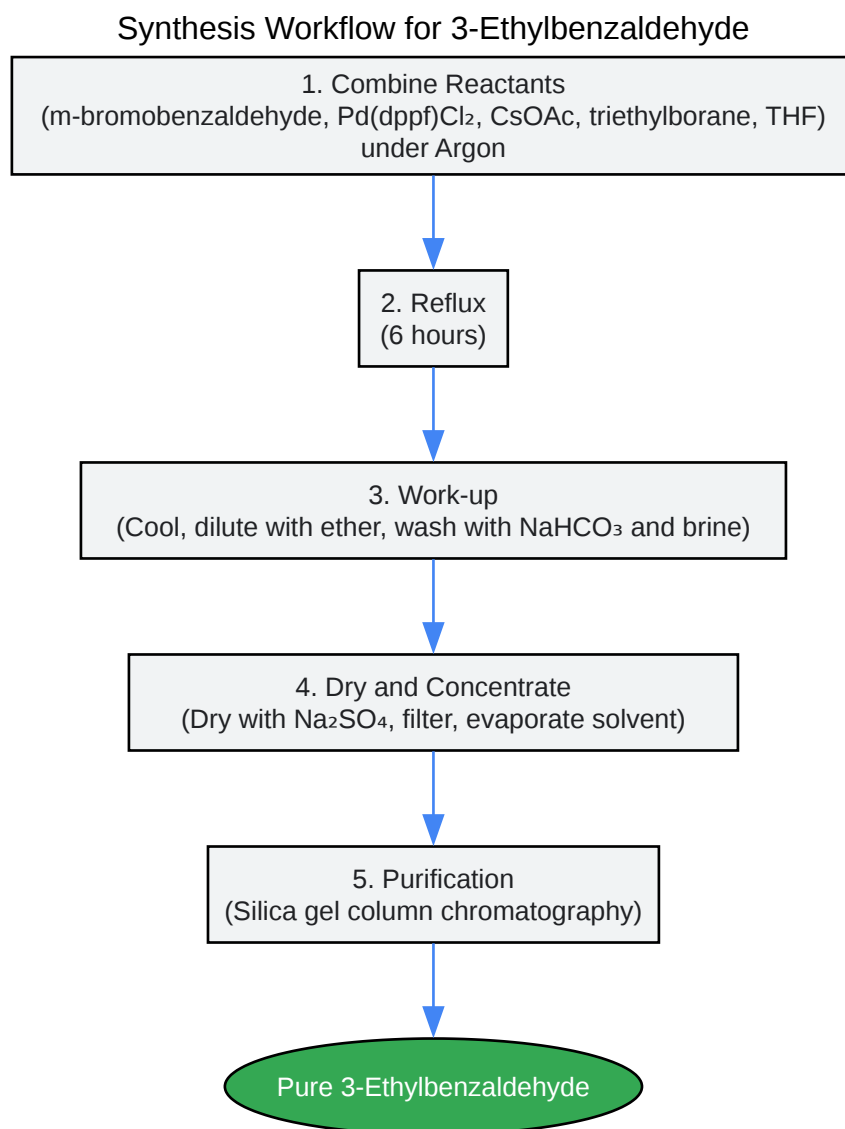
Materials:

- m-Bromobenzaldehyde
- Triethylborane (1.0 M in THF)
- Pd(dppf)Cl<sub>2</sub> (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)
- CsOAc (Cesium acetate)
- Tetrahydrofuran (THF), anhydrous
- Ether
- Saturated aqueous NaHCO<sub>3</sub>
- Brine
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- Silica gel for column chromatography

Procedure:

- To a suspension of m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl<sub>2</sub> (14.6 mg, 20.0 μmol), and CsOAc (0.384 g, 2.00 mmol) under an argon atmosphere, add triethylborane (1.00 M in THF, 2.00 mL, 2.00 mmol) and THF (3.0 mL).[\[4\]](#)
- Heat the mixture to reflux and maintain for 6 hours.[\[4\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[4\]](#)
- Dilute the reaction mixture with ether.[\[4\]](#)
- Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> and brine.[\[4\]](#)

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.[4]
- Purify the residue by silica gel flash column chromatography to yield **3-ethylbenzaldehyde** as a colorless oil.[4]



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Synthesis Workflow for **3-Ethylbenzaldehyde**.

## Gas Chromatography (GC) Analysis

A general protocol for the analysis of benzaldehyde derivatives by gas chromatography is outlined below. This method can be adapted for the analysis of **3-Ethylbenzaldehyde**.

#### Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID)[4][8]
- Capillary column (e.g., SE-30 or OV-101 coated fused silica)[4][8]
- Carrier gas: Helium or Nitrogen[4]

#### Procedure:

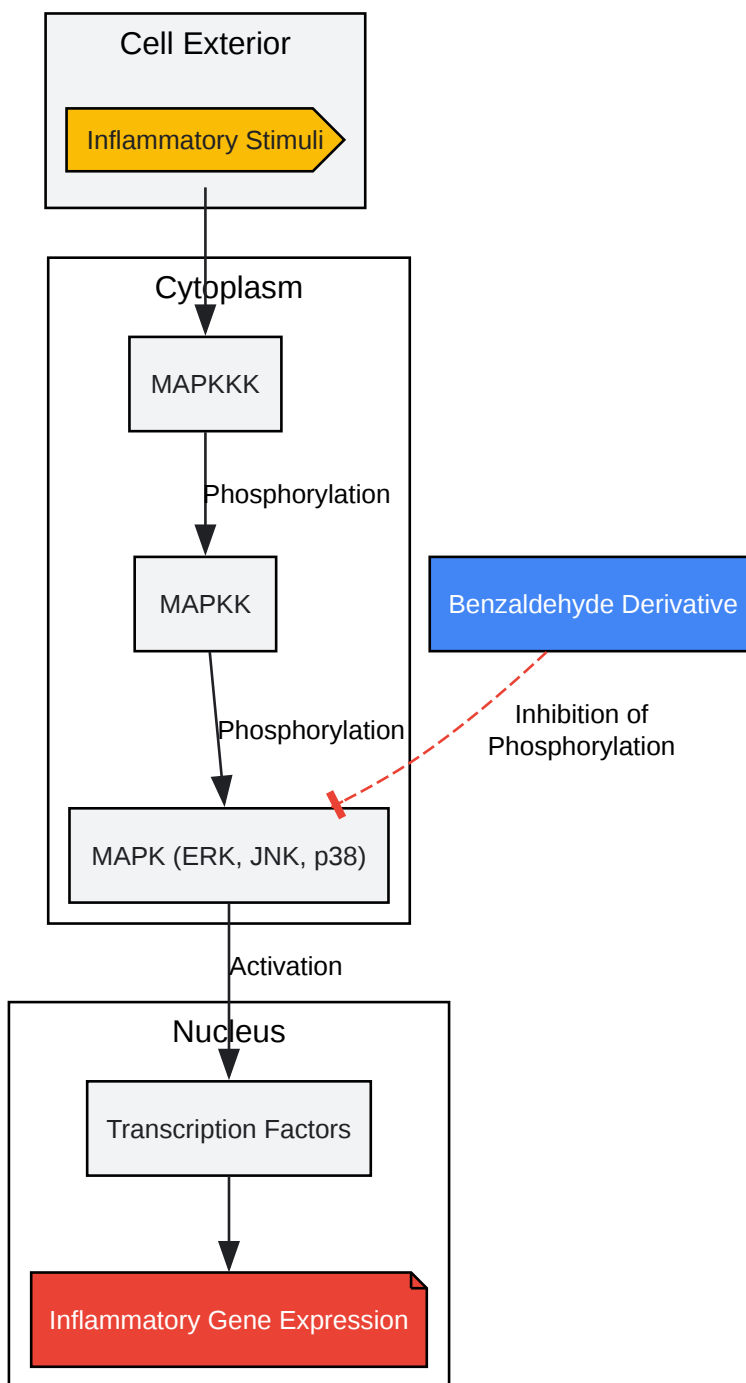
- Sample Preparation: Dissolve a known amount of **3-Ethylbenzaldehyde** in a suitable solvent (e.g., chloroform or high-purity methanol).
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC injector port.
- Chromatographic Conditions (Example):
  - Injector Temperature: 250 °C
  - Oven Temperature Program: Start at 150 °C, ramp up to 260 °C at a rate of 5-10 °C/min. [4]
  - Detector Temperature (FID): 220-300 °C[4]
  - Carrier Gas Flow Rate: 30 mL/min for N<sub>2</sub> or adjusted for He.[4]
- Data Analysis: Identify the peak corresponding to **3-Ethylbenzaldehyde** based on its retention time, which can be confirmed using a standard. Quantify the compound by comparing its peak area to that of a known standard.

## Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways of **3-Ethylbenzaldehyde** are limited, research on benzaldehyde and its derivatives has revealed significant anti-inflammatory and anti-cancer properties.[9][10] These effects are often mediated through the modulation of key cellular signaling pathways. For instance, benzaldehyde has been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFkB, and MAPK pathways.[10]

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.[\[11\]](#)[\[12\]](#)

## Representative MAPK Signaling Pathway Modulated by Benzaldehyde Derivatives

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MAPK Signaling Pathway Modulation.



This guide provides a foundational understanding of **3-Ethylbenzaldehyde** for its application in scientific research and drug development. Further investigation into its specific biological activities and mechanisms of action is warranted.

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Address: 3281 E Guasti Rd

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